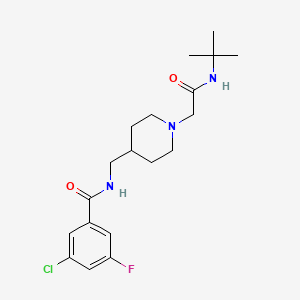

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide

描述

Z944,又称尤立卡酰胺,是一种强效且选择性的T型钙通道拮抗剂。它因其在治疗神经系统疾病(如癫痫和慢性疼痛)方面的潜在治疗应用而被广泛研究。T型钙通道在调节神经元兴奋性中起着至关重要的作用,其抑制可以带来显著的治疗益处 .

准备方法

Z944的合成涉及多个步骤,从制备核心哌啶结构开始。合成路线通常包括以下步骤:

哌啶核的形成: 哌啶核通过一系列反应合成,包括环化和官能团修饰。

取代基的引入: 各种取代基被引入哌啶核以增强其活性和选择性。这包括添加氯氟苯甲酰基和叔丁基。

化学反应分析

科学研究应用

Pain Management

Ulixacaltamide has been investigated for its analgesic properties. As a T-type calcium channel blocker, it reduces the excitability of neurons involved in pain pathways. Studies have shown that it effectively alleviates pain in animal models, suggesting its potential utility in treating chronic pain conditions.

Neurological Disorders

Research indicates that Ulixacaltamide may have applications in treating neurological disorders characterized by abnormal neuronal excitability, such as epilepsy and neuropathic pain. By modulating calcium influx through T-type channels, it may help stabilize neuronal activity and reduce seizure frequency.

Cardiovascular Research

Given its mechanism of action on calcium channels, Ulixacaltamide is also being explored for cardiovascular applications. Calcium channels play a pivotal role in cardiac function; thus, understanding how Ulixacaltamide affects these pathways could lead to novel treatments for heart conditions.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Analgesic Effects | Evaluate the efficacy of Ulixacaltamide in neuropathic pain models | Demonstrated significant reduction in pain scores compared to control groups, indicating strong analgesic properties. |

| T-type Calcium Channel Blockade | Investigate the selectivity and potency of Ulixacaltamide | Found to selectively inhibit T-type calcium channels with IC50 values indicating high potency against hCav3.1/Cav3.2/Cav3.3 channels. |

| Neuroprotection Studies | Assess neuroprotective effects in models of excitotoxicity | Showed reduced neuronal death and improved functional outcomes, suggesting potential for treating neurodegenerative diseases. |

作用机制

Z944通过选择性阻断T型钙通道发挥作用,特别是CaV3.1、CaV3.2和CaV3.3亚型。这些通道参与调节神经元兴奋性和突触传递。通过抑制这些通道,Z944减少了钙离子流入神经元,从而降低了神经元兴奋性,减少了癫痫发作和疼痛信号传导的可能性 . 该化合物通过孔隙阻断和变构调节两种方式与通道相互作用,从而有效地抑制了通道 .

相似化合物的比较

与其他类似化合物相比,Z944在对T型钙通道的选择性和效力方面具有独特性。一些类似的化合物包括:

TTA-P2: 另一种T型钙通道拮抗剂,在疼痛和癫痫治疗方面具有类似的应用。

生物活性

N-((1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide, also known as Z944, is a compound with significant biological activity, particularly as a T-type calcium channel blocker. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C19H27ClFN3O2

- Molecular Weight : 383.9 g/mol

- CAS Number : 1199236-64-0

- Chemical Structure :

Z944 functions primarily as a T-type calcium channel blocker. It modulates calcium influx in neurons, which is crucial for various physiological processes including neurotransmitter release and neuronal excitability. Research has indicated that Z944 effectively inhibits low-threshold T-type calcium currents in spinal neurons, which are implicated in pain pathways and epilepsy .

Pain Management

Z944 has demonstrated efficacy in models of persistent inflammatory pain. In studies involving adult rats, administration of Z944 resulted in a dose-dependent reduction of mechanical allodynia, indicating its potential as an analgesic agent . The compound's ability to block T-type currents contributes to its analgesic properties by reducing neuronal excitability and pain signaling.

Epilepsy Treatment

In models of temporal lobe epilepsy (TLE), Z944 has shown promise in reducing seizure frequency and severity. Chronic treatment with Z944 led to a significant decrease in spontaneous recurrent seizures and improved cognitive function in post-status epilepticus models . This highlights its potential utility in managing epilepsy by targeting calcium channel dysregulation.

Study on Pain Relief

In a controlled study, Z944 was administered intraperitoneally at doses ranging from 1 to 10 mg/kg. The results showed that the treatment significantly reversed mechanical allodynia in rats subjected to inflammatory pain models. Notably, both male and female rats exhibited similar responses to the treatment, reinforcing the compound's efficacy across genders .

Epileptic Model Investigation

A separate investigation into the effects of Z944 on TLE revealed that chronic administration not only reduced seizure incidents but also decreased the expression of T-type calcium channels in the hippocampus. This suggests a potential disease-modifying effect, providing insights into how Z944 could alter disease progression in epilepsy .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Therapeutic Use | Efficacy Evidence |

|---|---|---|---|

| Z944 | T-type Ca²+ channel blocker | Pain relief, epilepsy | Reduced allodynia and seizure frequency |

| Methotrexate | DHFR inhibitor | Cancer treatment | Resistance mechanisms noted |

| Benzamide Riboside | IMPDH inhibitor | Cancer treatment | Downregulates DHFR protein |

属性

IUPAC Name |

N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCLITFYIMJMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659275 | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199236-64-0 | |

| Record name | Ulixacaltamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXACALTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。